molecular formula C24H46O2 B14264315 Tetracos-11-enoic acid CAS No. 133640-27-4

Tetracos-11-enoic acid

Cat. No.: B14264315
CAS No.: 133640-27-4
M. Wt: 366.6 g/mol
InChI Key: PUAQHEAHUKHXMC-UHFFFAOYSA-N
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Description

Tetracos-11-enoic acid (C₂₄H₄₆O₂) is a monounsaturated very-long-chain fatty acid (VLCFA) with a 24-carbon backbone and a cis double bond at the 11th position. VLCFAs like this compound are often found in plant cuticles, animal tissues, and microbial membranes, where they contribute to hydrophobicity and structural integrity.

Properties

CAS No.

133640-27-4

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

tetracos-11-enoic acid

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h13-14H,2-12,15-23H2,1H3,(H,25,26)

InChI Key

PUAQHEAHUKHXMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracos-11-enoic acid can be synthesized through the elongation of oleic acid. The process involves the use of malonyl-CoA and long-chain acyl-CoA, which are condensed by the enzyme 3-ketoacyl-CoA synthase (KCS). This enzyme is crucial in the fatty acid elongation cycle .

Industrial Production Methods

Industrial production of this compound often involves the use of genetically engineered microorganisms, such as yeast and plants, that have been modified to express high levels of the KCS enzyme. This method allows for the efficient and sustainable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetracos-11-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alcohols, amines, acid catalysts

Major Products Formed

    Oxidation: Shorter-chain fatty acids, aldehydes, ketones

    Reduction: Tetracosanoic acid

    Substitution: Esters, amides

Scientific Research Applications

Tetracos-11-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

Tetracos-11-enoic acid exerts its effects primarily through its incorporation into the myelin sheath of nerve cells. It is believed to regulate calcium ion channels in the cell membranes of nerve tissue, thereby influencing nerve signal transmission and overall nerve function .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with Tetracos-11-enoic acid, differing primarily in chain length, double bond position, or functional groups:

cis-11-Eicosenoic Acid (Gondoic Acid, C20:1 Δ11)
  • Formula : C₂₀H₃₈O₂
  • Molecular Weight : 310.51 g/mol
  • Key Properties: A 20-carbon monounsaturated fatty acid with a cis double bond at position 11. It is a component of plant oils (e.g., jojoba oil) and animal fats, where it enhances oxidative stability compared to shorter-chain acids .
  • Applications : Used in cosmetics for emollient properties and in dietary supplements for its anti-inflammatory effects .
Undec-10-enoic Acid (Undecenoic Acid, C11:1 Δ10)
  • Formula : C₁₁H₂₀O₂
  • Molecular Weight : 184.28 g/mol
  • Key Properties: An 11-carbon monounsaturated acid with antifungal and antimicrobial activity. Its shorter chain length increases volatility and solubility in polar solvents compared to VLCFAs .
  • Applications : Widely used in topical antifungal treatments and as a precursor in polymer synthesis .
Methyl cis-11-Eicosenoate
  • Formula : C₂₁H₄₀O₂
  • Molecular Weight : 324.54 g/mol
  • Key Properties: The methyl ester derivative of cis-11-eicosenoic acid. Esterification enhances its stability for use in gas chromatography (GC) as a reference standard .

Data Table: Comparative Analysis

Compound Formula Molecular Weight (g/mol) Double Bond Position Key Applications
This compound C₂₄H₄₆O₂ 366.6 (hypothetical) Δ11 Industrial lubricants, lipidomics
cis-11-Eicosenoic Acid C₂₀H₃₈O₂ 310.51 Δ11 Cosmetics, dietary supplements
Undec-10-enoic Acid C₁₁H₂₀O₂ 184.28 Δ10 Antifungal agents, polymers
Methyl cis-11-Eicosenoate C₂₁H₄₀O₂ 324.54 Δ11 GC standards, lipid analysis

Key Research Findings

  • Chain Length vs. Bioactivity: Longer chains (e.g., C24) exhibit higher melting points and lower solubility in aqueous environments compared to shorter analogs like C11:1, making them suitable for non-polar industrial applications .
  • Double Bond Position: The Δ11 configuration in both this compound and cis-11-eicosenoic acid enhances oxidative stability compared to Δ9 isomers, which are more prone to lipid peroxidation .
  • Derivative Utility: Methyl esters of unsaturated acids (e.g., Methyl cis-11-eicosenoate) are critical in analytical chemistry for quantifying fatty acid profiles .

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